molecular formula C22H18N2O6S B286172 methyl [(5E)-5-{4-[(2-cyanobenzyl)oxy]-3-methoxybenzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate

methyl [(5E)-5-{4-[(2-cyanobenzyl)oxy]-3-methoxybenzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate

Katalognummer B286172
Molekulargewicht: 438.5 g/mol
InChI-Schlüssel: CGTPNUTZPZKAQK-VXLYETTFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl [(5E)-5-{4-[(2-cyanobenzyl)oxy]-3-methoxybenzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate, also known as compound 1, is a thiazolidinedione derivative with potential antidiabetic properties. This compound has been synthesized and studied for its potential applications in scientific research.

Wirkmechanismus

The mechanism of action of methyl [(5E)-5-{4-[(2-cyanobenzyl)oxy]-3-methoxybenzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate 1 is not fully understood, but it is believed to act by activating peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a key role in glucose homeostasis and lipid metabolism. Activation of PPARγ leads to increased insulin sensitivity and glucose uptake in peripheral tissues, which helps to lower blood glucose levels.
Biochemical and Physiological Effects
Compound 1 has been shown to have several biochemical and physiological effects. It has been shown to improve insulin sensitivity and glucose uptake in peripheral tissues, which helps to lower blood glucose levels. It has also been shown to reduce inflammation and oxidative stress, which are both implicated in the development of diabetes and other chronic diseases. Additionally, methyl [(5E)-5-{4-[(2-cyanobenzyl)oxy]-3-methoxybenzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate 1 has been shown to inhibit the growth of cancer cells in vitro, which suggests potential applications in cancer research.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using methyl [(5E)-5-{4-[(2-cyanobenzyl)oxy]-3-methoxybenzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate 1 in lab experiments is its potential antidiabetic and anticancer properties. It has been shown to have a favorable safety profile and low toxicity, which makes it a promising candidate for further research. One limitation of using methyl [(5E)-5-{4-[(2-cyanobenzyl)oxy]-3-methoxybenzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate 1 in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.

Zukünftige Richtungen

There are several future directions for research on methyl [(5E)-5-{4-[(2-cyanobenzyl)oxy]-3-methoxybenzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate 1. One direction is to further investigate its potential applications in diabetes and cancer research. Another direction is to study its mechanism of action in more detail, as this could lead to the development of more effective treatments for these diseases. Additionally, future research could focus on improving the solubility and bioavailability of methyl [(5E)-5-{4-[(2-cyanobenzyl)oxy]-3-methoxybenzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate 1, which would make it a more viable candidate for clinical use.

Synthesemethoden

Compound 1 can be synthesized by reacting 2-cyanobenzyl alcohol with methyl 5-amino-2,4-dioxo-3-thiazolidineacetate in the presence of acetic acid. The reaction mixture is then heated to reflux and stirred for several hours until the reaction is complete. The resulting product is purified by column chromatography to obtain pure methyl [(5E)-5-{4-[(2-cyanobenzyl)oxy]-3-methoxybenzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate 1.

Wissenschaftliche Forschungsanwendungen

Compound 1 has been studied for its potential applications in scientific research, particularly in the field of diabetes. It has been shown to have antidiabetic properties by reducing blood glucose levels and improving insulin sensitivity in animal models. Compound 1 has also been studied for its potential applications in cancer research, as it has been shown to inhibit the growth of cancer cells in vitro.

Eigenschaften

Molekularformel

C22H18N2O6S

Molekulargewicht

438.5 g/mol

IUPAC-Name

methyl 2-[(5E)-5-[[4-[(2-cyanophenyl)methoxy]-3-methoxyphenyl]methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetate

InChI

InChI=1S/C22H18N2O6S/c1-28-18-9-14(10-19-21(26)24(22(27)31-19)12-20(25)29-2)7-8-17(18)30-13-16-6-4-3-5-15(16)11-23/h3-10H,12-13H2,1-2H3/b19-10+

InChI-Schlüssel

CGTPNUTZPZKAQK-VXLYETTFSA-N

Isomerische SMILES

COC1=C(C=CC(=C1)/C=C/2\C(=O)N(C(=O)S2)CC(=O)OC)OCC3=CC=CC=C3C#N

SMILES

COC1=C(C=CC(=C1)C=C2C(=O)N(C(=O)S2)CC(=O)OC)OCC3=CC=CC=C3C#N

Kanonische SMILES

COC1=C(C=CC(=C1)C=C2C(=O)N(C(=O)S2)CC(=O)OC)OCC3=CC=CC=C3C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.